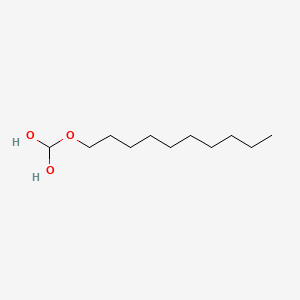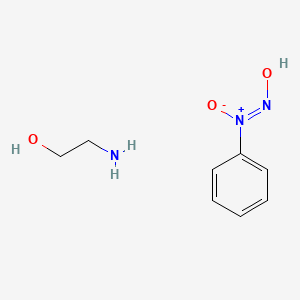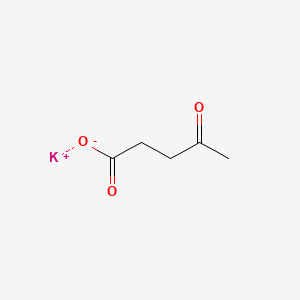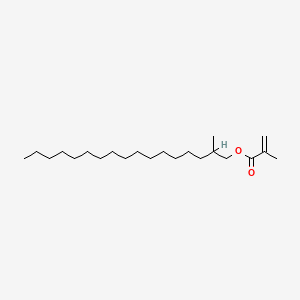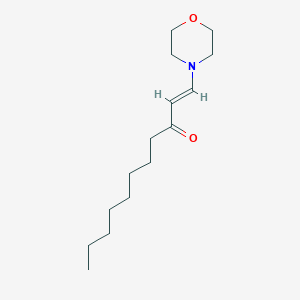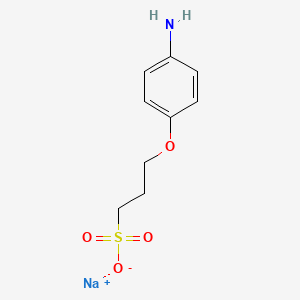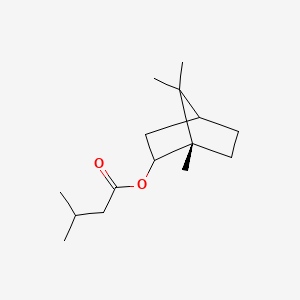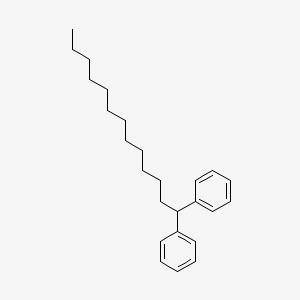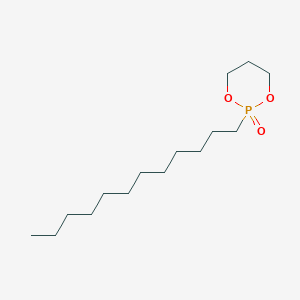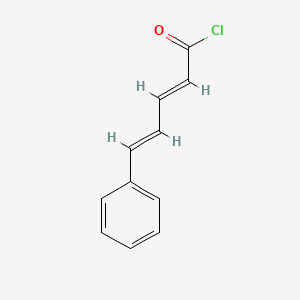
2,4-Pentadienoyl chloride, 5-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Pentadienoyl chloride, 5-phenyl- is an organic compound with the molecular formula C11H9ClO. It is a derivative of pentadienoyl chloride, where a phenyl group is attached to the fifth carbon of the pentadienoyl chain. This compound is known for its reactivity and is used in various chemical synthesis processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Pentadienoyl chloride, 5-phenyl- typically involves the reaction of 5-phenyl-2,4-pentadienoic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the carboxylic acid group is converted into an acyl chloride group, resulting in the formation of 2,4-Pentadienoyl chloride, 5-phenyl-.
Industrial Production Methods
In an industrial setting, the production of 2,4-Pentadienoyl chloride, 5-phenyl- follows a similar synthetic route but on a larger scale. The reaction is optimized for higher yields and purity, often involving the use of advanced distillation techniques to separate and purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Pentadienoyl chloride, 5-phenyl- undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Addition Reactions: The compound can participate in addition reactions due to the presence of conjugated double bonds.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles such as amines, alcohols, and thiols can react with 2,4-Pentadienoyl chloride, 5-phenyl- to form corresponding amides, esters, and thioesters.
Catalysts: Catalysts like palladium or platinum can be used to facilitate addition reactions.
Oxidizing and Reducing Agents: Agents like potassium permanganate (KMnO4) for oxidation and lithium aluminum hydride (LiAlH4) for reduction are commonly used.
Major Products Formed
The major products formed from these reactions include substituted pentadienoyl derivatives, which can be further utilized in various chemical synthesis processes.
Aplicaciones Científicas De Investigación
2,4-Pentadienoyl chloride, 5-phenyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,4-Pentadienoyl chloride, 5-phenyl- involves its reactivity towards nucleophiles and electrophiles. The compound can form covalent bonds with various molecular targets, leading to the formation of new chemical entities. The pathways involved include nucleophilic substitution and addition reactions, which are facilitated by the presence of conjugated double bonds and the acyl chloride group.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Pentadienoyl chloride: Lacks the phenyl group, making it less reactive in certain reactions.
5-Phenyl-2,4-pentadienoic acid: The carboxylic acid form of the compound, which is less reactive compared to the acyl chloride.
2,4-Hexadienoyl chloride: Similar structure but with an additional carbon, leading to different reactivity and applications.
Uniqueness
2,4-Pentadienoyl chloride, 5-phenyl- is unique due to the presence of both the phenyl group and the acyl chloride group, which enhances its reactivity and makes it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
100636-30-4 |
|---|---|
Fórmula molecular |
C11H9ClO |
Peso molecular |
192.64 g/mol |
Nombre IUPAC |
(2E,4E)-5-phenylpenta-2,4-dienoyl chloride |
InChI |
InChI=1S/C11H9ClO/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h1-9H/b8-4+,9-5+ |
Clave InChI |
VBSYMODXUFYOLA-KBXRYBNXSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/C=C/C(=O)Cl |
SMILES canónico |
C1=CC=C(C=C1)C=CC=CC(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


